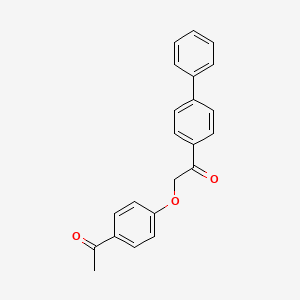
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone, also known as ABE, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ABE is a ketone derivative that contains both an acetyl and biphenyl group, making it a versatile compound with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to inhibit the replication of HIV-1 and other viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone in lab experiments include its versatility as a building block for the synthesis of novel compounds and materials, as well as its potential applications in medicinal chemistry and materials science. However, the limitations of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further investigated as a potential anticancer agent or as a lead compound for the development of new drugs. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be used as a building block for the synthesis of new materials with unique properties, such as light-emitting polymers or conductive materials. Additionally, the mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further elucidated to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone involves the reaction of 4-acetylphenol and 4-biphenylcarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. The yield of the reaction can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
properties
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)17-11-13-21(14-12-17)25-15-22(24)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYBYUYZSNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)



![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)


![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)